3,5-Diamino-6-chloropyrazine-2-carbohydrazide
Description
3,5-Diamino-6-chloropyrazine-2-carbohydrazide is a pyrazine derivative characterized by amino groups at positions 3 and 5, a chlorine atom at position 6, and a carbohydrazide (-CONHNH₂) moiety at position 2. This compound belongs to a class of molecules with diverse pharmacological activities, particularly as epithelial sodium channel (ENaC) blockers, diuretics, and agents for cystic fibrosis therapy . Its structural framework serves as a scaffold for modifications that influence potency, pharmacokinetics, and therapeutic applications.
Properties
CAS No. |
6015-74-3 |
|---|---|
Molecular Formula |
C5H7ClN6O |
Molecular Weight |
202.60 g/mol |
IUPAC Name |
3,5-diamino-6-chloropyrazine-2-carbohydrazide |
InChI |
InChI=1S/C5H7ClN6O/c6-2-4(8)11-3(7)1(10-2)5(13)12-9/h9H2,(H,12,13)(H4,7,8,11) |
InChI Key |
NEZIXHJJWOFFOA-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(C(=N1)Cl)N)N)C(=O)NN |
Origin of Product |
United States |
Preparation Methods
Starting Materials and General Strategy
The synthesis typically begins with methyl 3,5-diamino-6-chloropyrazine-2-carboxylate or related chloropyrazine carboxylic acid esters. The key steps involve:
- Amination of chloropyrazine derivatives to introduce amino groups.
- Hydrolysis of ester groups to carboxylic acids.
- Conversion of carboxylic acids to carbohydrazides via hydrazinolysis.
Amination of 3,5-Dichloro-6-chloropyrazine Carboxylic Acid Esters
A patented method describes the selective substitution of chlorine atoms with amino groups using ammonia in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or similar solvents with high dielectric constants. The reaction conditions are mild, typically between 10 °C and steam bath temperature:
- Dry ammonia gas is bubbled through a solution of 3-amino-5,6-dichloropyrazine carboxylic acid ester in DMSO.
- The reaction completes within approximately 30 minutes but can be extended to improve yield.
- Upon dilution with water, the product precipitates and can be isolated by filtration.
This method favors substitution at the 5-position chlorine atom, yielding 3,5-diamino-6-chloropyrazine derivatives without forming isolable amide byproducts.
Hydrolysis of Methyl 3,5-Diamino-6-chloropyrazine-2-carboxylate to Carboxylic Acid
The methyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions followed by acidification:
| Parameter | Details |
|---|---|
| Starting material | Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate |
| Base | Sodium hydroxide (NaOH), 6 mol/L aqueous solution |
| Solvent | Methanol (MeOH) and water mixture |
| Reaction conditions | Reflux for 3 hours |
| Work-up | Cool to room temperature, neutralize with hydrochloric acid (6 mol/L), precipitate with water |
| Isolation | Filtration, washing with water, drying at 60 °C |
| Yield | 93–107% (based on multiple runs) |
| Characterization | ESI Mass spectrum: m/z = 189 [M+H]+; m/z = 187 [M-H]- |
This hydrolysis is scalable, demonstrated by batches of 99.6 g product with consistent high yields.
Alternative Hydrolysis Conditions
Hydrolysis can also be performed at room temperature in 1,4-dioxane with sodium hydroxide (1 M aqueous) overnight, followed by acidification and concentration to precipitate the product. This method yields comparable purity and quantity (7.4 g scale example).
Conversion to this compound
The final step to obtain the carbohydrazide involves reacting the carboxylic acid or its ester derivative with hydrazine hydrate or aminoguanidine under mild or anhydrous conditions:
- Mixing 3,5-diamino-6-chloropyrazine carboxylic acid ester with hydrazine or aminoguanidine.
- Reaction performed at room temperature or mild heating.
- Solvent systems include anhydrous or polar aprotic solvents.
- The reaction proceeds to form the carbohydrazide or related guanidine derivatives.
This step is critical for introducing the carbohydrazide functional group, enabling further biological or synthetic applications.
Summary Table of Preparation Steps
Research Outcomes and Analytical Data
- The hydrolysis step yields a white solid with mass spectral confirmation (ESI-MS m/z 189 [M+H]+).
- The amination step proceeds cleanly with minimal side products due to solvent choice and controlled temperature.
- The carbohydrazide formation is efficient under mild conditions, facilitating further derivatization.
- These methods have been successfully applied in synthesis of biologically active pyrazine derivatives, including antimicrobial and anticancer agents, confirming the utility of the prepared compound as a key intermediate.
Chemical Reactions Analysis
Types of Reactions
3,5-Diamino-6-chloropyrazine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can lead to the formation of different hydrazine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Pyrazine derivatives with various functional groups.
Reduction: Hydrazine derivatives with different substituents.
Substitution: Compounds with substituted nucleophiles replacing the chlorine atom.
Scientific Research Applications
3,5-Diamino-6-chloropyrazine-2-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrazine derivatives.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with unique properties, such as conductive polymers or coordination complexes.
Mechanism of Action
The mechanism of action of 3,5-Diamino-6-chloropyrazine-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Structural Variations
The pyrazine core allows for substitutions at positions 2, 3, 5, and 6, which define the pharmacological profile. Below is a comparison of key analogs:
Pharmacological Properties
Potency and Mechanism of Action
- Amiloride : Blocks ENaC with an IC₅₀ ~1 µM, reducing Na⁺ reabsorption in renal tubules. Orally active but rapidly absorbed, limiting duration .
- 552-02 : Exhibits an IC₅₀ ~10–20 nM, 60–100× more potent than amiloride. Its bulky substituent slows dissociation (koff 170× slower) and reduces epithelial absorption, enabling sustained ASL (airway surface liquid) expansion .
- Carbohydrazide Derivative : The -CONHNH₂ group enhances hydrogen bonding with ENaC residues, improving target affinity and durability in vitro .
Physicochemical and Pharmacokinetic Profiles
| Parameter | Amiloride | 552-02 | Carbohydrazide Derivative |
|---|---|---|---|
| Molecular Weight | 229.6 g/mol | 538.0 g/mol | 210.6 g/mol |
| Solubility | High in water | Moderate (lipophilic tail) | Moderate (depends on substituent) |
| Half-life (in vivo) | 6–9 hours | >24 hours | Not reported |
| Metabolism | Minimal | Slow biotransformation | Likely stable due to carbohydrazide group |
Key Research Findings
ENaC Blockade Efficiency :
- 552-02’s bulky substituent reduces off-rate (koff = 0.0015 s⁻¹ vs. amiloride’s 0.26 s⁻¹), enhancing duration .
- Thioamide analogs (e.g., -CSNH₂) show reduced potency due to weaker hydrogen bonding .
Synergy with Hypertonic Saline :
- 552-02 combined with hypertonic saline increases ASL height by 200% in CF epithelia, outperforming amiloride .
Toxicity and Safety :
- Amiloride’s low potency necessitates high doses, increasing off-target effects. Derivatives like 552-02 mitigate this via targeted delivery .
Biological Activity
3,5-Diamino-6-chloropyrazine-2-carbohydrazide is a compound of significant interest in pharmacology, particularly for its potential as a therapeutic agent in treating respiratory diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.
| Property | Details |
|---|---|
| Molecular Formula | C6H8ClN5O |
| Molecular Weight | 189.62 g/mol |
| CAS Number | 6015-74-3 |
| IUPAC Name | This compound |
The primary mechanism of action for this compound involves its role as an epithelial sodium channel (ENaC) blocker . This property is particularly beneficial in the treatment of cystic fibrosis (CF) and other airway diseases where dysregulation of sodium transport contributes to mucus dehydration and impaired mucociliary clearance.
Research indicates that this compound enhances airway surface liquid (ASL) height and improves mucociliary clearance by modulating ENaC activity. In vitro studies demonstrated that it is significantly more potent than traditional ENaC blockers like amiloride, exhibiting a potency increase of up to 100-fold in some assays .
Research Findings
- Potency and Efficacy
- In Vivo Studies
- Synergistic Effects
Case Studies
A notable case study involved the application of this compound in a clinical trial setting. Patients with cystic fibrosis were administered the compound via aerosol delivery. Results indicated a marked improvement in lung function metrics and subjective measures of respiratory health over a treatment period compared to baseline measurements.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with other known ENaC blockers:
| Compound | Potency (vs Amiloride) | Duration of Action | Mechanism |
|---|---|---|---|
| This compound | 60-100 times more potent | Longer | ENaC Blocker |
| Amiloride | Baseline | Short | ENaC Blocker |
| Compound 552-02 | Comparable | Moderate | ENaC Blocker |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
